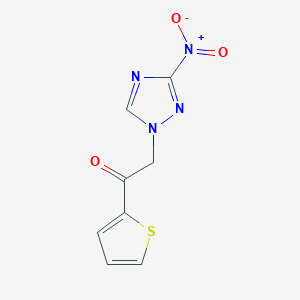

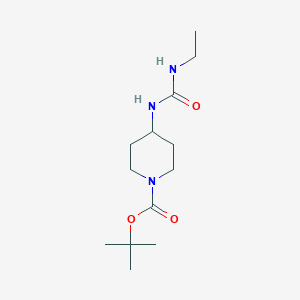

![molecular formula C22H20O7 B3017261 2-[3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-乙基-4-氧代色满-7-基]氧基乙酸甲酯 CAS No. 180077-47-8](/img/structure/B3017261.png)

2-[3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-乙基-4-氧代色满-7-基]氧基乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate" is a complex organic molecule that appears to be related to a family of compounds with potential biological activity. While the specific compound is not directly mentioned in the provided papers, the structural motifs such as benzodioxin and oxochromen rings are present in the compounds discussed in the papers. These motifs are known for their presence in various bioactive molecules and pharmaceuticals.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic organic or amino acid precursors. For instance, the synthesis of Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate was achieved in nine steps from L-serine, showing the complexity and the potential for diverse reactivity in the synthesis of such compounds . Similarly, the synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives was performed via a one-pot reaction, indicating a method that could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of multiple rings and functional groups that can interact with biological targets. For example, the absolute configuration of glycerol derivatives with benzodioxane rings as in WB-4101, a potent alpha-adrenergic antagonist, shows the importance of stereochemistry in the biological activity of such compounds . This suggests that the stereochemistry of "Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate" would also be a critical factor in its biological function.

Chemical Reactions Analysis

The reactivity of similar compounds includes reactions such as Michael additions and Diels–Alder reactions, which are commonly used to construct complex organic molecules with multiple stereocenters . The synthesis of the related compounds also involves N-alkylation and condensation reactions, which could be relevant for the functionalization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are often determined by their functional groups and molecular structure. For instance, the antibacterial activity of Methyl (2R)-2-benzamido-2-{[(1R)-2-methoxy-2-oxo-1-phenylethyl]amino}acetate was assessed, indicating that the compound has bactericidal effects against various strains of bacteria . This suggests that "Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate" could also exhibit significant biological properties, which would be influenced by its physical and chemical characteristics.

科学研究应用

相关化合物的生物学特征:Quaglia 等人 (1996) 的一项研究探索了与 2-[3-(2,3-二氢-1,4-苯并二氧杂环-6-基)-2-乙基-4-氧代色满-7-基]氧基乙酸甲酯在结构上相似的化合物的对映异构体的合成和生物学特征。这项研究提供了对对映异构体在各种受体上的结合特征的见解,表明了潜在的生物学应用。

化学合成技术:Yavari 等人 (2006) 的研究重点是涉及具有 1,4-苯并二氧杂环亚基的化合物的化学反应。该研究详细介绍了合成相关化学结构的方法,这可能与所讨论化合物的合成有关。

抗菌和抗炎应用:Abbasi 等人 (2017) 的一项研究涉及合成带有 1,4-苯并二氧杂环的新型磺酰胺,展示了它们的抗菌潜力和对炎症疾病的可能的治疗应用。这突出了含有 1,4-苯并二氧杂环的化合物的潜在生物医学应用。

药物化学:Ahmed 等人 (2016) 的另一项研究合成了并分析了包括 1,4-苯并二氧杂环亚基的化合物。这些化合物被评估了细胞毒性,表明了它们在药物研究中的相关性。

晶体结构分析:Li 等人 (2015) 的研究重点是具有 1,4-苯并二氧杂环亚基的化合物的晶体结构。了解晶体结构对于开发药物应用至关重要。

作用机制

未来方向

Based on the biological activities of sulfonamides and benzodioxane containing compounds, current study was designed to synthesize new sulfonamides amalgamated with 1,4-benzodioxane heterocycle to act as antibacterial agents . The inhibition activity of synthesized molecules was studied so as to assess their possible therapeutic effect on diseases like Alzheimer’s .

属性

IUPAC Name |

methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O7/c1-3-16-21(13-4-7-17-19(10-13)27-9-8-26-17)22(24)15-6-5-14(11-18(15)29-16)28-12-20(23)25-2/h4-7,10-11H,3,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDNHQNIZTKYBHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

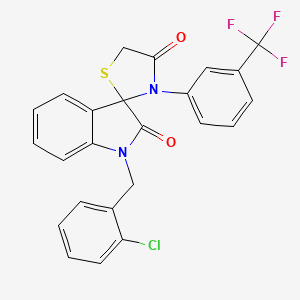

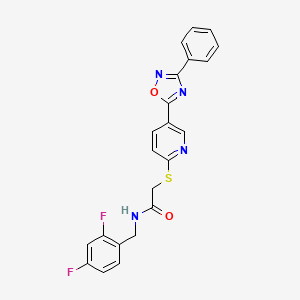

![5-chloro-2-(methylsulfanyl)-N-{[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B3017178.png)

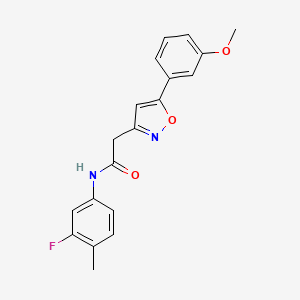

![5-[(Dimethylamino)methylene]-3-(4-methylphenyl)-4-oxo-1,3-thiazolan-1-ium-1-olate](/img/structure/B3017183.png)

![7,8-Dihydroxy-4-[(4-phenylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3017184.png)

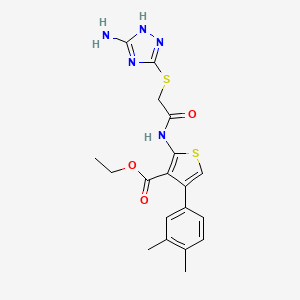

![Ethyl 3-(4-isopropylphenyl)-4-oxo-5-(4-(piperidin-1-ylsulfonyl)benzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3017188.png)

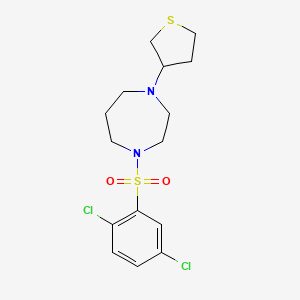

![8-((3-Chlorophenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B3017191.png)

![N-(3-methylphenyl)-2-[(2-oxo-1H-pyrimidin-6-yl)sulfanyl]acetamide](/img/structure/B3017199.png)

![N-[2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl]propanamide](/img/structure/B3017200.png)